molecular formula C10H6ClN3O3 B177405 3-Chloro-6-(4-nitrophenoxy)pyridazine CAS No. 1490-54-6

3-Chloro-6-(4-nitrophenoxy)pyridazine

Cat. No. B177405
CAS RN: 1490-54-6
M. Wt: 251.62 g/mol
InChI Key: NXFJAGBVSNULLK-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-nitrophenoxy)pyridazine is a chemical compound with the molecular formula C10H6ClN3O3. It is used for research and development purposes .


Synthesis Analysis

The synthesis of pyridazine derivatives, including 3-Chloro-6-(4-nitrophenoxy)pyridazine, involves various methods. One approach is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(4-nitrophenoxy)pyridazine can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 251.63 g/mol.


Chemical Reactions Analysis

Pyridazine derivatives, including 3-Chloro-6-(4-nitrophenoxy)pyridazine, have been found to exhibit a wide range of chemical reactions. These reactions are influenced by the position and nature of the substituents on the pyridazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-6-(4-nitrophenoxy)pyridazine include a molecular weight of 251.63 g/mol. More detailed properties like melting point, boiling point, solubility, etc., were not found in the search results.

Scientific Research Applications

Biological Properties and Structural Analysis

  • Pyridazine derivatives, including compounds related to 3-Chloro-6-(4-nitrophenoxy)pyridazine, have demonstrated considerable biological properties, such as anti-tumor and anti-inflammatory activity. Studies have synthesized and characterized similar compounds, focusing on their crystal structure, density functional theory (DFT) calculations, and intermolecular hydrogen bonds, which are vital for understanding their biological activities (Sallam et al., 2021).

Herbicidal Activity

  • Certain pyridazine derivatives, including those with 3-chloro-6-(4-nitrophenoxy)pyridazine structure, have shown significant herbicidal effects. For instance, derivatives like 3-chloro-6-(3′-nitrophenoxy)-pyridazine exhibited high herbicidal effects on radish and millet (Jojima et al., 1963).

Antimicrobial and Antitumor Activities

  • Pyridazine and its derivatives are utilized in agricultural fields for various purposes, including as insecticidal and herbicidal agents. Some derivatives have also shown antitumor activities, as seen in the synthesis of thiophene ring-opening reactions leading to 1,3,4-thiadiazoline-benzothiazolo[3,2-b]pyridazine hybrids with notable antiproliferative activity (Abdullah et al., 2021).

Anticonvulsant Properties

  • Research on 6-aryl-3-(hydroxypolymethyleneamino)pyridazine derivatives, structurally similar to 3-Chloro-6-(4-nitrophenoxy)pyridazine, revealed anticonvulsant activity. These compounds were effective in models of epilepsy, providing a pathway for potential therapeutic applications (Hallot et al., 1986).

Safety And Hazards

3-Chloro-6-(4-nitrophenoxy)pyridazine is intended for research and development use only and is not for medicinal, household or other use . For detailed safety and hazard information, one should refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-chloro-6-(4-nitrophenoxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3/c11-9-5-6-10(13-12-9)17-8-3-1-7(2-4-8)14(15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFJAGBVSNULLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423418
Record name 3-chloro-6-(4-nitrophenoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(4-nitrophenoxy)pyridazine

CAS RN

1490-54-6
Record name 3-chloro-6-(4-nitrophenoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MS Shin, YJ Kang, HA Chung, JW Park… - Journal of …, 1999 - Wiley Online Library
Some novel 3‐halo‐6‐(4‐substituted‐phenoxy)pyridazines and 3,6‐di‐(4‐substituted‐phenoxy)pyridazines were synthesized from 3,6‐dichloropyridazine or 3,6‐diiodopyridazine. 3,6‐…
Number of citations: 25 onlinelibrary.wiley.com

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